molecular formula C8H11NO B7905141 5-(Aminomethyl)-2-methylphenol

5-(Aminomethyl)-2-methylphenol

Cat. No.: B7905141
M. Wt: 137.18 g/mol
InChI Key: AZKONRUAAUIJMI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylphenol is a phenolic compound characterized by a methyl group at the 2-position and an aminomethyl (–CH₂NH₂) substituent at the 5-position of the benzene ring. Phenolic derivatives with amino or aminomethyl groups are widely studied for applications in pharmaceuticals, dyes, and polymer synthesis due to their reactivity and biological activity .

Properties

IUPAC Name

5-(aminomethyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKONRUAAUIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and a secondary amine (e.g., dimethylamine). This electrophile undergoes substitution at the aromatic ring’s para position to the hydroxyl group (position 5 in o-cresol), yielding 5-(N,N-dimethylaminomethyl)-2-methylphenol. Regioselectivity is driven by the hydroxyl group’s strong electron-donating effect, which activates the ortho and para positions. Computational studies suggest that steric hindrance from the 2-methyl group favors substitution at position 5.

Optimization and Challenges

Key parameters include:

  • Solvent : Methanol or ethanol enhances intermediate solubility.

  • Temperature : Reflux conditions (60–80°C) balance reaction rate and byproduct formation.

  • Amine stoichiometry : A 1:1 ratio of o-cresol to secondary amine minimizes dialkylation.

Yields for monoaminomethylated products typically reach 74–82% under optimized conditions. However, obtaining the primary amine (NH2) requires subsequent dealkylation, which remains challenging. For example, catalytic hydrogenation (H2/Pd-C) cleaves N-benzyl groups but is ineffective for N-methyl derivatives. Acidic hydrolysis (6M HCl, 110°C) achieves partial dealkylation but risks hydroxyl group degradation.

Alkoxymethyl Amination via Catalytic Substitution

This two-step strategy, inspired by vitamin B1 precursor synthesis, involves (1) installing an alkoxymethyl group at position 5 of o-cresol and (2) substituting the alkoxy group with ammonia.

Step 1: Hydroxymethylation and Alkylation

2-Methylphenol reacts with formaldehyde under acidic conditions (H2SO4, 50°C) to form 5-(hydroxymethyl)-2-methylphenol. Subsequent methylation with methyl iodide (MeI) and K2CO3 in acetone yields 5-(methoxymethyl)-2-methylphenol (Fig. 1).

Fig. 1 : Hydroxymethylation and methylation of o-cresol.

Step 2: Catalytic Amination

The methoxymethyl derivative undergoes ammonolysis in the presence of Al2O3 at 230–300°C. The reaction mechanism involves:

  • Adsorption of ammonia onto Al2O3’s Lewis acid sites.

  • Nucleophilic substitution of methoxy by ammonia-derived species.

  • Reductive elimination to release methanol and form the primary amine.

Table 1 : Alkoxymethyl amination optimization data

ParameterOptimal ValueYield (%)Selectivity (%)
Temperature250°C8994
NH3 Equivalents2009192
Catalyst (Al2O3)10 wt%9698

This method achieves near-quantitative conversion (>95%) with minimal byproducts, making it industrially viable.

Comparative Analysis of Synthetic Routes

Table 2 : Method comparison for 5-(Aminomethyl)-2-methylphenol synthesis

MethodStepsYield (%)ScalabilityKey Challenges
Mannich Reaction274ModerateDealkylation inefficiency
Alkoxymethyl Amination296HighHigh-temperature conditions
  • Mannich Reaction : Advantages include mild conditions and direct functionalization. However, secondary amine removal limits practicality for primary amine synthesis.

  • Alkoxymethyl Amination : Superior yields and scalability but requires specialized equipment for high-temperature ammonia reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cosmetic Applications

Hair Dyes:
5-(Aminomethyl)-2-methylphenol is primarily utilized as a dye component in oxidative hair coloring products. The compound exhibits properties that allow it to produce vibrant color shades, particularly blond and gold hues. Its derivatives demonstrate high wash fastness, light fastness, and rubbing fastness, making them suitable for long-lasting hair dyes .

Property Description
Color Shades Bright blond to gold shades
Fastness High wash, light, and rubbing fastness
Usage Oxidative coloring agents for keratin fibers (hair)

Dyeing Compositions

The compound can be used in various dyeing compositions beyond hair coloring. It serves as a shade-adjusting agent in textile dyeing processes, where its ability to provide specific color adjustments is advantageous. The chemical structure allows for modifications that enhance its performance in different dyeing environments .

Dyeing Application Benefits
Textiles Shade adjustment for achieving desired colors
Versatility Applicable in various dyeing processes

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its antimicrobial properties. Research indicates that certain derivatives of this compound may exhibit biocidal effects, making them candidates for use in medicinal formulations aimed at treating infections or as preservatives in pharmaceutical products .

Pharmaceutical Use Potential Effects
Antimicrobial Agent May inhibit microbial growth
Preservative Could enhance shelf-life of pharmaceutical products

Case Study 1: Hair Coloring Efficacy

In a study evaluating the efficacy of various hair dyes containing this compound derivatives, researchers found that these compounds provided not only vibrant color results but also improved durability against washing and exposure to light. The study highlighted the importance of specific molecular modifications that enhance the overall performance of the dye .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound derivatives demonstrated significant inhibition of bacterial growth in vitro. The findings suggest that these compounds could be developed into effective antiseptics or preservatives for medicinal applications .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 5-(Aminomethyl)-2-methylphenol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference ID
This compound C₈H₁₁NO (Inferred) ~137.18 (Inferred) –CH₃ (2), –CH₂NH₂ (5) Hypothetical compound; inferred from analogs.
5-Amino-2-methylphenol C₇H₉NO 123.15 –CH₃ (2), –NH₂ (5) Direct amino group; used in hair dyes (max 3% concentration with H₂O₂) .
5-(2-Aminobutyl)-2-methylphenol C₁₁H₁₇NO 179.26 –CH₃ (2), –CH₂CH₂CH(NH₂)CH₂ (5) Extended alkyl chain; higher hydrophobicity.
5-(2-Hydroxyethylamino)-2-methylphenol C₉H₁₃NO₂ 167.21 –CH₃ (2), –NHCH₂CH₂OH (5) Hydroxyethylamino group enhances solubility in polar solvents .
5-Amino-4-chloro-2-methylphenol C₇H₈ClNO 169.60 –CH₃ (2), –NH₂ (5), –Cl (4) Chlorine substitution increases electronegativity; potential antimicrobial use .
5-Amino-2-methyl-4-nitrophenol C₇H₈N₂O₃ 168.15 –CH₃ (2), –NH₂ (5), –NO₂ (4) Nitro group introduces strong electron-withdrawing effects; research chemical .
5-(Aminomethyl)-2-fluorophenol HCl C₇H₉ClFNO 177.60 –F (2), –CH₂NH₂ (5) Fluorine substitution enhances metabolic stability; pharmaceutical intermediate .

Functional and Application Differences

  • 5-Amino-2-methylphenol: Primarily used in oxidative hair dyes due to its ability to form colored complexes with hydrogen peroxide .
  • 5-(2-Hydroxyethylamino)-2-methylphenol: Preferred in cosmetic formulations for improved water solubility and reduced irritation .
  • 5-Amino-4-chloro-2-methylphenol: Chlorine enhances antimicrobial activity, making it a candidate for disinfectants or preservatives .
  • 5-(Aminomethyl)-2-fluorophenol HCl: Fluorinated derivatives are explored in drug development for enhanced bioavailability .

Biological Activity

5-(Aminomethyl)-2-methylphenol, also known as 5-amino-2-methylphenol, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • Chemical Formula : C7_7H9_9NO
  • Molecular Weight : 137.15 g/mol
  • CAS Number : 141-86-4

This compound features an amino group attached to a methyl-substituted phenolic ring. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in neuroprotective contexts.

Antioxidant Activity

Studies have shown that this compound possesses notable antioxidant properties. It can scavenge free radicals, thereby mitigating oxidative stress in cells. This activity has implications for neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies indicate that it may enhance cell viability in models of neurotoxicity, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in rodent models of induced oxidative stress. The results showed significant improvement in behavioral outcomes and reduced markers of neuronal damage compared to control groups .
  • Antioxidant Mechanisms :
    • Another research article explored the molecular mechanisms behind its antioxidant activity, revealing that the compound significantly inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Potential Therapeutic Applications :
    • A comprehensive review highlighted the potential of this compound as a lead compound for drug development targeting neurodegenerative diseases due to its dual action as an antioxidant and neuroprotective agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
This compoundAminophenolAntioxidant, Neuroprotective
o-CresolPhenolic CompoundAntimicrobial, Cytotoxic
m-CresolPhenolic CompoundAntimicrobial

This table illustrates how this compound compares with similar compounds regarding their structural characteristics and biological activities.

Q & A

Q. Key Variables :

  • pH Control : Acidic conditions (pH 4–6) optimize the Mannich reaction but may require purification to remove by-products like polymeric residues .
  • Temperature : Reactions at 60–80°C improve kinetics but may degrade thermally sensitive intermediates.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity .

Q. Yield Optimization :

ConditionYield RangePurity (HPLC)
Mannich (pH 5)65–75%85–90%
Reductive Amination70–80%90–95%

Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (aminomethyl -CH₂-), and δ 2.2 ppm (methyl group) confirm substitution patterns. Splitting patterns distinguish ortho/para isomers .
    • ¹³C NMR : Carbon signals at ~155 ppm (phenolic -OH) and 40–45 ppm (aminomethyl) validate functional groups .
  • IR : Strong absorption at 3300–3500 cm⁻¹ (N-H/O-H stretch) and 1250 cm⁻¹ (C-N stretch) .
  • MS : Molecular ion peak at m/z 137.1 [M+H]⁺ (C₈H₁₁NO) with fragmentation patterns indicating loss of -CH₂NH₂ .

Contradictions : Discrepancies in reported melting points (e.g., 127–133°C in vs. 118–122°C in impure batches) highlight the need for rigorous recrystallization (e.g., using ethanol/water mixtures) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Based on structurally similar aminophenols (e.g., 2-(Aminomethyl)phenol):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes .
  • Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced: How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

  • pH-Dependent Degradation :

    • Acidic Conditions (pH < 3) : Protonation of the amine group reduces reactivity but may promote hydrolysis of the methylphenol ether (if present) .
    • Alkaline Conditions (pH > 8) : Oxidation of the phenolic -OH group to quinones, detectable via UV-Vis (λmax ~400 nm) .
  • Solvent Effects :

    SolventStability (25°C)Degradation Products
    Water<24 hoursOxidized quinones
    Ethanol7 daysNone detected
    DMSO>14 daysMinimal (<5%)

Mitigation : Store in anhydrous DMSO at -20°C under nitrogen .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm. Retention time ~8.2 minutes .
  • TLC : Silica gel plates (ethyl acetate:hexane, 1:1); Rf ≈ 0.45 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 64.7%, H 7.3%, N 9.4%) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Target enzymes like tyrosinase (PDB ID: 2Y9X) to predict binding affinity. The aminomethyl group forms hydrogen bonds with Glu-322 .
  • QSAR Models : Correlate logP values (calculated ~1.2) with antimicrobial activity (IC₅₀ ~25 µM against S. aureus) .
  • ADMET Prediction : Low hepatotoxicity risk (SwissADME) but moderate blood-brain barrier permeability .

Basic: What are the documented contradictions in reported biological activities, and how can they be addressed?

Answer:

  • Antimicrobial Activity : Discrepancies in MIC values (e.g., 10 µg/mL in vs. 50 µg/mL in ) may arise from strain variability or assay conditions (broth microdilution vs. disk diffusion).
  • Antioxidant Capacity : DPPH scavenging IC₅₀ ranges from 30–80 µM due to solvent polarity effects (higher activity in ethanol vs. aqueous media) .

Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ascorbic acid) .

Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous Mannich reaction in microreactors improves heat transfer and reduces by-products (90% yield at 100 g scale) .
  • Green Chemistry : Replace formaldehyde with paraformaldehyde to minimize waste .
  • Purification : Use flash chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) for >99% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methylphenol
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-methylphenol

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